

# "5-(4-Chlorophenyl)pyrimidin-4-amine" chemical properties

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## Compound of Interest

**Compound Name:** 5-(4-Chlorophenyl)pyrimidin-4-amine

**Cat. No.:** B1630960

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An In-Depth Technical Guide to the Chemical Properties of **5-(4-Chlorophenyl)pyrimidin-4-amine**

## Introduction

**5-(4-Chlorophenyl)pyrimidin-4-amine** is a heterocyclic organic compound featuring a pyrimidine core substituted at the 5-position with a 4-chlorophenyl group. The 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active molecules and FDA-approved drugs. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and analytical profile, intended for researchers, chemists, and professionals in drug development. The presence of a reactive amino group and a synthetically versatile aryl-pyrimidine linkage makes this compound a valuable building block for creating diverse chemical libraries aimed at various therapeutic targets.

## Molecular Structure and Identifiers

A clear understanding of the molecule's identity is foundational to any research endeavor. The structural and naming conventions are summarized below.

Table 1: Core Identifiers for **5-(4-Chlorophenyl)pyrimidin-4-amine**

Identifier	Value	Source
IUPAC Name	5-(4-chlorophenyl)pyrimidin-4-amine	<a href="#">[1]</a>
CAS Number	35202-25-6	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> ClN <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	205.65 g/mol	Calculated
Canonical SMILES	C1=CC(=CC=C1C2=CN=CN=C2N)Cl	<a href="#">[1]</a>
InChI	InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14)	<a href="#">[1]</a>
InChIKey	KGDRSRGXGBIWDQ-UHFFFAOYSA-N	<a href="#">[1]</a>

## Physicochemical Properties

The physicochemical characteristics of a compound govern its behavior in both chemical and biological systems, influencing factors from solubility and reactivity to absorption and distribution in pharmacological studies.

Table 2: Physicochemical Data for **5-(4-Chlorophenyl)pyrimidin-4-amine**

Property	Value	Notes
Monoisotopic Mass	205.04068 Da	<a href="#">[1]</a>
Predicted XlogP	2.1	Indicates moderate lipophilicity, suggesting potential for cell membrane permeability. <a href="#">[1]</a>
Hydrogen Bond Donors	1 (from the amine group)	
Hydrogen Bond Acceptors	3 (from the pyrimidine nitrogens)	
Solubility	Based on its structure, the compound is expected to have low solubility in water and higher solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols like methanol or ethanol.	

## Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity, structure, and purity of a synthesized compound. While experimental spectra for this specific molecule are not universally published, this section outlines the expected analytical profile based on its functional groups and structure.

### Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For electrospray ionization (ESI), the expected protonated molecular ion is a key identifier.

Table 3: Predicted ESI-MS Adducts

Adduct	m/z
[M+H] <sup>+</sup>	206.04796
[M+Na] <sup>+</sup>	228.02990
[M+K] <sup>+</sup>	244.00384
[M-H] <sup>-</sup>	204.03340

Data predicted using CCSbase.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals. The two protons on the pyrimidine ring should appear as singlets in the aromatic region ( $\delta$  8.0-9.0 ppm). The protons of the 4-chlorophenyl group will present as two doublets (an AA'BB' system) between  $\delta$  7.4-7.8 ppm. The amine (-NH<sub>2</sub>) protons will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration, and it will be exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR: The carbon NMR spectrum should display 8 unique signals, accounting for the molecule's symmetry in the chlorophenyl ring. Signals for the pyrimidine carbons would appear in the  $\delta$  140-160 ppm range, while the chlorophenyl carbons would resonate between  $\delta$  125-140 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. Key expected absorption bands include:

- N-H stretching: A medium-to-strong band (or a doublet) in the 3300-3500 cm<sup>-1</sup> region.
- C-H aromatic stretching: Sharp peaks just above 3000 cm<sup>-1</sup>.
- C=N and C=C stretching: Multiple sharp bands in the 1450-1650 cm<sup>-1</sup> region, characteristic of the pyrimidine and phenyl rings.

- C-Cl stretching: A strong band in the 1000-1100 cm<sup>-1</sup> region.

## Synthesis and Reactivity

### Proposed Synthetic Pathway: Palladium-Catalyzed Suzuki Coupling

A robust and widely applicable method for constructing the C-C bond between the pyrimidine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance. The proposed pathway involves coupling a boronic acid derivative of one ring with a halide of the other.

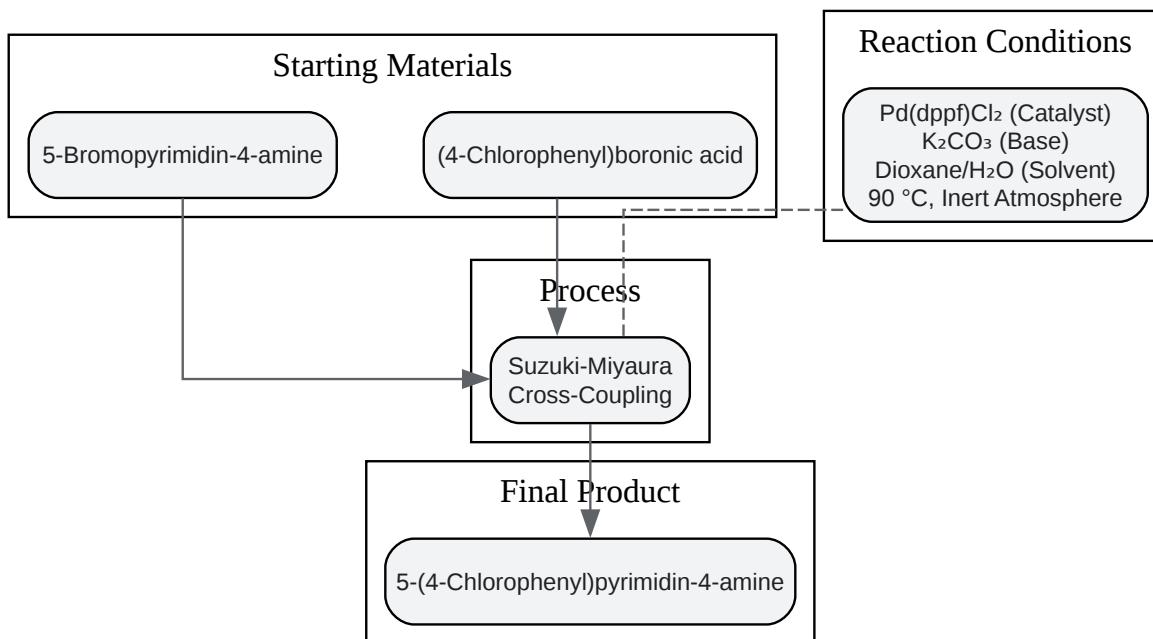
## Exemplary Experimental Protocol

Causality: This protocol is designed for efficiency and purity. The use of a Pd(dppf)Cl<sub>2</sub> catalyst is chosen for its high activity in coupling aryl halides with arylboronic acids. A base like K<sub>2</sub>CO<sub>3</sub> is essential for the transmetalation step of the catalytic cycle. The solvent system (Dioxane/Water) facilitates the dissolution of both organic and inorganic reagents.

- Reagent Setup: To a flame-dried Schlenk flask, add 5-bromopyrimidin-4-amine (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>) (0.05 eq).
- Atmosphere Control: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.
- Solvent Addition: Add a degassed 9:1 mixture of 1,4-Dioxane and Water via syringe.
- Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.
- Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-bromopyrimidin-4-amine) is consumed.
- Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the crude product.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the final product.
- Validation: Confirm the structure and purity of the isolated product using the spectroscopic methods outlined in Section 4.0.

## Synthetic Workflow Diagram



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Caption: Proposed Suzuki coupling workflow for synthesis.

## Chemical Reactivity

The primary amine at the C4 position is the most reactive site for further functionalization. It can readily undergo N-acylation, N-alkylation, or be used in coupling reactions to build more complex molecules, making it an ideal starting point for generating libraries of drug candidates. [4] The pyrimidine ring itself is electron-deficient and can participate in nucleophilic aromatic substitution reactions under certain conditions.

## Biological and Pharmacological Context

The 4-aminopyrimidine motif is a cornerstone in the design of kinase inhibitors, as the nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket in many kinases. Derivatives of pyrimidine have demonstrated a wide spectrum of biological activities.

- **Antiviral Activity:** Certain 5-phenyl-1,3,4-thiadiazole derivatives, structurally related through the aryl substituent, have shown activity against the tobacco mosaic virus.[5][6]
- **Kinase Inhibition:** The general structure is analogous to scaffolds used in the development of potent inhibitors for kinases like Akt, which are critical targets in cancer therapy.[4]
- **Neuroprotective Roles:** A pyrimidine derivative with a similar substitution pattern was found to regulate estrogen receptor genes, which are linked to neuroprotection, in an *in vivo* model of Alzheimer's disease.[7]

These examples underscore the potential of **5-(4-Chlorophenyl)pyrimidin-4-amine** as a precursor for molecules with significant therapeutic potential.

## Safety and Handling

Disclaimer: This information is based on structurally similar compounds. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling.

- **Potential Hazards:** Based on analogous aromatic amines, this compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
- **Personal Protective Equipment (PPE):** Wear standard protective equipment, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.

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## References

- 1. PubChemLite - 5-(4-chlorophenyl)pyrimidin-4-amine (C10H8CIN3) [pubchemlite.lcsb.uni.lu]
- 2. 35202-25-6|5-(4-Chlorophenyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 3. 5-(4-CHLOROPHENYL)PYRIMIDIN-4-AMINE | 35202-25-6 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
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